molecular formula C11H11NO3S B8431774 Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate

Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate

Cat. No.: B8431774
M. Wt: 237.28 g/mol
InChI Key: RPVAWAJAQABSBH-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate is a benzothiazole-derived compound characterized by an oxygen ether linkage (-O-) connecting the benzothiazole core to an ethyl acetate moiety. The compound is synthesized via nucleophilic substitution reactions, such as the interaction of benzothiazole derivatives with ethyl chloroacetate under basic conditions . Its structural uniqueness lies in the benzothiazole ring, which confers aromatic stability and electronic effects, and the ethyl ester group, which enhances solubility and reactivity in further derivatization .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yloxy)acetate

InChI

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3

InChI Key

RPVAWAJAQABSBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC2=CC=CC=C2S1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate is part of the broader class of benzothiazole derivatives, which have demonstrated significant therapeutic potential across various diseases.

Antimicrobial Activity:
Recent studies have highlighted the efficacy of benzothiazole derivatives against multidrug-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. These compounds exhibit promising antibacterial activity by inhibiting bacterial gyrase and topoisomerase IV, which are critical for bacterial DNA replication . this compound may serve as a scaffold for developing new antibiotics targeting these pathogens.

Anticancer Properties:
Benzothiazole derivatives, including this compound, have shown potential as anticancer agents by interacting with various protein targets involved in cell proliferation and survival. For instance, derivatives have been evaluated for their activity against several cancer cell lines, demonstrating inhibitory effects on tyrosine kinases and other oncogenic pathways .

Neuroprotective Effects:
Research has indicated that certain benzothiazole compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme leads to increased acetylcholine levels, which may improve cognitive function .

Agricultural Applications

This compound has also been explored for its utility in agriculture. Its derivatives are noted for their herbicidal properties, particularly in the cultivation of crops like winter corn. This compound is a key ingredient in commercial herbicides such as Tribunil and Ormet, which are used to control weed populations effectively .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 2-aminothiophenol and ethyl cyanoacetate. The versatility in its synthesis allows for the production of a wide range of derivatives with tailored biological activities .

Case Study 1: Antimicrobial Development

A study focusing on the optimization of benzothiazole scaffolds resulted in compounds with enhanced solubility and antibacterial activity against resistant strains of bacteria. The lead compound derived from this compound exhibited a significant reduction in bacterial growth in vitro and showed promise in murine models of infection .

Case Study 2: Anticancer Evaluation

In another investigation, derivatives of this compound were tested against various cancer cell lines. Compounds demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to ethyl 2-(benzo[d]thiazol-2-yloxy)acetate, differing in heterocyclic cores, substituents, or linkage types:

2.1 Ethyl 2-(Benzo[d]thiazol-2-ylthio)acetate
  • Structure : Replaces the oxygen ether (-O-) with a thioether (-S-) linkage.
  • Synthesis : Prepared via refluxing 2-mercaptobenzothiazole with ethyl chloroacetate in acetone using K₂CO₃ as a base .
  • Applications: Used in antidiabetic agent synthesis, highlighting the role of sulfur in modulating biological activity .
2.2 Ethyl 2-Hydroxy-2-phenyl-2-(thiazol-2-yl)acetate
  • Structure: Features a thiazole ring (non-fused) with hydroxyl and phenyl substituents.
  • Synthesis: Derived from phenyl(thiazol-2-yl)methanone and ethyl bromoacetate .
  • Key Differences :
    • Substituent Effects : The hydroxyl and phenyl groups introduce steric hindrance and hydrogen-bonding capacity, altering solubility and reactivity.
    • Physical Properties : Melting point (95–97°C) is higher than typical benzothiazole derivatives due to increased crystallinity from polar groups .
2.3 Ethyl 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetate
  • Structure : Contains a 1,3,4-thiadiazole ring with a thioether linkage.
  • Synthesis : Reacts 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in acetone .
  • Key Differences :
    • Heterocyclic Core : The thiadiazole ring is smaller and more electron-deficient than benzothiazole, influencing electronic interactions in drug-receptor binding .
2.4 Ethyl 2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetate
  • Structure : Fused benzimidazole-thiazole system with an ethyl acetate side chain.
  • Synthesis : Multi-step process starting from 1H-benzo[d]imidazole-2-thiol .
  • Key Differences: Biological Activity: Demonstrates EGFR inhibitory activity, suggesting fused heterocycles enhance target specificity compared to non-fused analogs .

Structural and Functional Analysis

Parameter This compound Ethyl 2-(Benzo[d]thiazol-2-ylthio)acetate Ethyl 2-Hydroxy-2-phenyl-2-(thiazol-2-yl)acetate
Heterocyclic Core Benzothiazole Benzothiazole Thiazole
Linkage Type Ether (-O-) Thioether (-S-) Ester (-COO-) and hydroxyl (-OH)
Key Substituents Ethyl acetate Ethyl acetate Phenyl, hydroxyl
Synthetic Yield Moderate to high (dependent on conditions) High (reported in antidiabetic studies) Not explicitly reported
Biological Applications Antitumor agent precursor Antidiabetic agents Not explicitly stated; structural studies

Research Findings and Implications

  • Reactivity : The oxygen linkage in this compound facilitates nucleophilic substitutions, making it a preferred intermediate for synthesizing pyridine, coumarin, and thiophene derivatives with antitumor activities . In contrast, sulfur-containing analogs (e.g., thioethers) exhibit higher lipophilicity, favoring applications in central nervous system-targeting drugs .
  • Electronic Effects: Benzothiazole’s electron-withdrawing nature enhances the electrophilicity of adjacent groups, enabling reactions with arylidinemalononitriles to form complex heterocycles . Thiazole and thiadiazole derivatives lack this fused aromatic system, reducing conjugation effects .
  • Biological Performance : Derivatives of this compound show promise in oncology due to their ability to inhibit enzyme pathways, whereas benzimidazole-thiazole hybrids (e.g., EGFR inhibitors) highlight the importance of fused ring systems in target specificity .

Preparation Methods

Base-Mediated Thioether Formation

The most direct synthesis involves reacting 2-mercaptobenzothiazole with ethyl bromoacetate in the presence of a base. Triethylamine in dichloromethane at 20°C under inert atmosphere for 14 hours achieves quantitative yield (100%). This method leverages the nucleophilic thiol group attacking the electrophilic carbon of ethyl bromoacetate.

Reaction Conditions

ReactantBaseSolventTemperatureTimeYield
2-MercaptobenzothiazoleTriethylamineDichloromethane20°C14 h100%

The absence of byproducts and high efficiency make this approach industrially viable.

Cyclo-Condensation for Oxadiazole Derivatives

Phosphorous Oxychloride-Assisted Cyclization

Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate serves as a precursor for 1,3,4-oxadiazoles. Reacting the ester with aryloxyacetic acids (e.g., phenyloxyacetic acid) in phosphorous oxychloride under reflux yields 2-{(benzo[d]thiazol-2-ylthio)methyl}-5-(aryloxymethyl)-1,3,4-oxadiazoles. For example, 6a forms in 44% yield after 5–6 hours.

Mechanistic Insight
The reaction proceeds via hydrazide intermediate formation, followed by cyclodehydration. IR and NMR data confirm oxadiazole ring formation (C=N stretch at 1599 cm⁻¹, aromatic C=C at 1583 cm⁻¹).

Alternative Synthetic Pathways

Diethyl Malonate Condensation

Azzam and Seif describe condensing 2-aminobenzenethiol with diethyl malonate in refluxing xylene with p-toluene sulfonic acid. This one-pot method avoids halogenated solvents but requires longer reaction times (12–24 hours).

Palladium-Catalyzed Cross-Coupling

A novel route utilizes 2-bromobenzanilide and (4-methoxyphenyl)methanethiol with Pd₂(dba)₃/Xantphos catalysts in dioxane. Subsequent trifluoroacetic acid (TFA) treatment yields the target compound. This method highlights advancements in transition-metal catalysis for sulfur-aryl bond formation.

Biological Applications and Derivative Synthesis

Pharmacological Derivatives

The hydrazide derivative (2-benzothiazolyl acetohydrazide) exhibits antimicrobial and anticancer activity. Synthesis involves hydrazine hydrate and ethyl 2-(benzo[d]thiazol-2-ylthio)acetate in ethanol at room temperature.

Cytotoxic Activity
Compound 6a demonstrates moderate activity against HCT-116 cancer cells (IC₅₀ = 0.66 µM), though it lacks Pol I/II inhibition.

Comparative Analysis of Methodologies

Efficiency and Scalability

The nucleophilic substitution method outperforms others in yield (100%) and simplicity. Cyclo-condensation offers derivatization potential but requires stringent conditions. Palladium-catalyzed routes are innovative but cost-prohibitive for large-scale synthesis.

Q & A

Q. What is a robust synthetic methodology for preparing Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate, and how can its purity be verified?

A widely used method involves reacting 2-hydroxybenzothiazole with ethyl chloroacetate in acetone under reflux conditions. Potassium carbonate is added as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution. After 10–12 hours of reflux, the product is isolated via extraction with dichloromethane and crystallized using petroleum ether. Yield typically exceeds 90%. Purity is confirmed by melting point analysis (49.8–50°C), IR (C=O at 1663 cm⁻¹, C=N at 1671 cm⁻¹), and NMR spectroscopy (e.g., δ 4.17 ppm for the ethyl ester's -OCH₂ group). Mass spectrometry ([M+H]+ = 238.00 m/z) and elemental analysis (±0.4% error) further validate structural integrity .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Key parameters include stoichiometric control (1:1 molar ratio of 2-hydroxybenzothiazole to ethyl chloroacetate), anhydrous conditions to prevent hydrolysis, and prolonged reflux (10–12 hours) to ensure complete reaction. Monitoring via TLC (e.g., using ethyl acetate/hexane mobile phases) helps track progress. Post-reaction cooling and rapid extraction reduce side reactions like ester hydrolysis. Crystallization in petroleum ether enhances purity by removing unreacted starting materials .

Advanced Research Questions

Q. What are the dominant oxidative degradation pathways of this compound in biologically relevant environments?

Aerobic oxidation studies on analogous thiazole derivatives (e.g., Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate) reveal that the α-hydroxyacetate moiety is prone to spontaneous oxidation, forming ketone or carboxylate derivatives. This degradation is accelerated in polar solvents or under UV light. For this compound, similar pathways may compromise stability in drug delivery systems, necessitating protective strategies like antioxidants or formulation in inert matrices .

Q. How can computational tools aid in analyzing the crystal structure and intermolecular interactions of this compound?

X-ray crystallography (e.g., SHELXL for refinement) resolves bond lengths and angles, while Mercury software (v2.0+) visualizes packing motifs and voids. For example, hydrogen bonding between the ester carbonyl and thiazole nitrogen can stabilize the lattice. Packing similarity calculations in Mercury identify isostructural analogs, aiding polymorph screening. Experimental data (e.g., CCDC entries) should be cross-referenced with density functional theory (DFT) predictions to validate electronic properties .

Q. What derivatization strategies expand the pharmacological utility of this compound?

Hydrazide derivatives are synthesized by reacting the ester with hydrazine hydrate, enabling further functionalization (e.g., Schiff base formation with aldehydes). Electrophilic aromatic substitution on the benzothiazole ring (e.g., bromination at the 6-position) enhances bioactivity. Friedel-Crafts acylation using Eaton's reagent (P₂O₅·MeSO₃H) under solvent-free conditions generates fused heterocycles (e.g., imidazo[2,1-b]thiazoles), which exhibit improved binding to targets like NF-κB or β-catenin in neurodegenerative disease models .

Q. How do structural modifications influence the compound’s interaction with biological targets such as NF-κB?

Introducing electron-withdrawing groups (e.g., nitro or chloro) at the benzothiazole 6-position enhances antioxidant activity by stabilizing radical intermediates. Ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate derivatives inhibit NF-κB activation by blocking IκBα phosphorylation, as shown in cortical neuron studies. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to the p65 subunit, guiding rational design of analogs with higher specificity .

Methodological Resources

  • Synthesis Optimization: TLC monitoring, anhydrous Na₂SO₄ drying, and crystallization protocols .
  • Degradation Studies: Accelerated stability testing under oxidative conditions (H₂O₂, UV light) .
  • Computational Analysis: SHELX for refinement, Mercury for packing analysis, DFT for electronic properties .
  • Biological Screening: ELISA for NF-κB inhibition, MTT assays for cytotoxicity, and fluorescence-based ROS detection .

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